Delta-4,6-cholestadienol (30 mg)
Description
Delta-4,6-cholestadienol (CAS: 14214-69-8) is a sterol derivative with the molecular formula C₂₇H₄₄O and a molecular weight of 384.64 g/mol . Structurally, it features conjugated double bonds at positions 4 and 6 of the steroid nucleus, distinguishing it from other cholesterol derivatives. This compound is commonly supplied as a high-purity (>95% by HPLC) reference standard in 30 mg quantities, primarily for pharmaceutical and analytical applications .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19?,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
KIULDMFHZZHYKZ-KZGUJWDYSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C |
Origin of Product |
United States |
Preparation Methods
Mechanism and Base Selection
The dehydrobromination of 7α-bromocholesterol acetate exemplifies a direct route to Delta-4,6-cholestadienol. When treated with tetrabutylammonium bromide in tetrahydrofuran (THF) at ambient temperature, the reaction proceeds via an E2 elimination mechanism, yielding 93% of the 4,6-diene isomer. In contrast, substituting the bromide with fluoride ions (e.g., tetrabutylammonium fluoride) redirects the pathway to the 5,7-diene, underscoring the base’s role in determining regioselectivity.
Table 1: Comparison of Dehydrobromination Conditions for Delta-4,6-Cholestadienol Synthesis
Epimerization and Purification
The 7α-bromocholesterol starting material often exists as a technical mixture of α- and β-epimers. Epimerization equilibration in the presence of catalytic bromide (1 mol%) at 0–30°C enriches the α-epimer to 85%, enhancing reaction efficiency. Crystallization from acetone further purifies the 7α-epimer, though storage below −20°C is necessary to prevent epimerization back to the β-form.
Alternative Synthesis from Cholestanone Derivatives
5α-Cholestan-3-one as a Precursor
A less-documented route involves the oxidation of 5α-cholestan-3-one, though mechanistic details remain sparse in the literature. Preliminary data suggest that dehydrogenation under acidic or metal-catalyzed conditions could introduce the 4,6-diene system, but yields and selectivity are unreported. This pathway warrants further investigation for its potential to bypass brominated intermediates.
Table 2: Reported Preparative Routes from Cholestanone Derivatives
| Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 5α-Cholestan-3-one | Not fully disclosed | – | – |
Optimization Strategies for Scalable Production
Solvent and Temperature Effects
Optimal solvent selection (e.g., THF or dichloromethane) minimizes side reactions, while temperatures below 25°C suppress undesired isomerization. Post-reaction workup, including solvent extraction with dichloromethane-hexane mixtures and water washing, ensures high-purity Delta-4,6-cholestadienol.
Analytical Validation
UV spectroscopy (λmax ≈ 280 nm) and GC-MS with NIST library matching confirm the 4,6-diene structure, distinguishing it from the 5,7-isomer. Crystallization from toluene or ethyl acetate yields white crystalline products with melting points of 137–139.5°C.
Chemical Reactions Analysis
Delta-4,6-cholestadienol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce Delta-4,6-cholestadienol to its corresponding alcohol.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Delta-4,6-cholestadienol has several scientific research applications:
Mechanism of Action
The mechanism of action of Delta-4,6-cholestadienol involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can modulate the activity of enzymes involved in cholesterol synthesis and metabolism. It may also interact with nuclear receptors, influencing gene expression and cellular functions . The exact molecular targets and pathways are still under investigation, but its potential therapeutic effects are promising .
Comparison with Similar Compounds
Key Properties:
- IUPAC Name : (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
- Storage : Requires storage at -20°C to maintain stability .
- Applications: Used in drug development (notably in non-steroidal anti-inflammatory drugs and antifungals) and as a USP-certified reference material for quality control in food and pharmaceutical industries .
Comparison with Similar Compounds
Delta-4,6-cholestadienol belongs to the sterol family, sharing structural and functional similarities with compounds like cholesterol, ergosterol, and cholecalciferol (Vitamin D₃). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Double Bond Configuration: Delta-4,6-cholestadienol’s conjugated diene system at positions 4 and 6 enhances its reactivity compared to cholesterol’s single double bond at C5-C4. This feature may influence its role in oxidative pathways or drug-target interactions .
Functional Roles: Unlike cholecalciferol, which is critical for human vitamin D metabolism, Delta-4,6-cholestadienol is primarily used in synthetic drug development. Its structural similarity to cholesterol allows it to interfere with fungal membrane synthesis, making it a candidate for antifungal agents .
Analytical Utility: As a USP standard, Delta-4,6-cholestadienol is employed in HPLC and mass spectrometry to calibrate assays for sterol quantification. In contrast, cholecalciferol standards are used for vitamin D fortification testing in food products .
Pharmacological Studies
- Antifungal Activity: Delta-4,6-cholestadienol inhibits fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol synthesis. This mechanism is analogous to azole antifungals but with distinct binding kinetics due to its diene structure .
- Anti-inflammatory Potential: Preliminary studies suggest its interaction with cyclooxygenase (COX) enzymes, though efficacy is lower than traditional NSAIDs like ibuprofen .
Industrial and Regulatory Use
- USP Standards: Delta-4,6-cholestadienol (30 mg) is certified for identity, purity, and strength testing, ensuring batch consistency in drug manufacturing. Similar USP standards include ergosterol (50 mg) and cholecalciferol (30 mg) .
Q & A
Q. What standardized protocols are recommended for preparing Delta-4,6-cholestadienol (30 mg) solutions to ensure experimental reproducibility?
- Methodological Answer : Delta-4,6-cholestadienol (CAS 14214-69-8) is typically dissolved in lipid-friendly solvents such as ethanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mg/mL to avoid precipitation. For cell-based studies, solvent concentrations should be kept below 0.1% (v/v) to minimize cytotoxicity. Standardization requires verification via HPLC with UV detection (λ = 210–230 nm) to confirm purity (>98%) and stability . Pre-weighed aliquots (e.g., 30 mg) should be stored under inert gas (N₂/Ar) at −80°C to prevent oxidation.
Q. How can researchers validate the structural integrity of Delta-4,6-cholestadienol (30 mg) in long-term storage?
- Methodological Answer : Periodic analysis using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to detect degradation products, such as oxidized derivatives. Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode can identify molecular fragmentation patterns. Comparative retention times against USP-certified reference standards (e.g., Cholecalciferol or Cholesteryl Caprylate) are recommended for cross-validation .
Advanced Research Questions
Q. What experimental designs are optimal for studying Delta-4,6-cholestadienol’s role in cellular signaling pathways (e.g., Notch1 or lipid metabolism)?
- Methodological Answer : In mechanistic studies, combine in vitro and in vivo models. For example:
- In vitro : Use siRNA knockdown or CRISPR-Cas9-edited cell lines (e.g., astrocytes or hepatocytes) to assess Delta-4,6-cholestadienol’s interaction with Notch1 receptors. Co-immunoprecipitation (Co-IP) and Western blotting can quantify protein binding efficiency (e.g., Jagged-1/Delta-4 ligand competition) .
- In vivo : Employ isotopic labeling (e.g., ¹⁴C or deuterated analogs) in animal models to track metabolic incorporation into lipid bilayers or hormone precursors. Dose-response studies (e.g., 1–30 mg/kg) should include control groups receiving cholesterol or Vitamin D₃ analogs to isolate specificity .
Q. How should researchers address contradictory data in Delta-4,6-cholestadienol’s bioactivity across different experimental models?
- Methodological Answer : Discrepancies often arise from matrix effects (e.g., serum proteins in cell culture media) or interspecies variations in lipid-processing enzymes. Mitigation strategies include:
- Normalization : Express bioactivity relative to endogenous cholesterol levels (measured via enzymatic assays or GC-MS).
- Cross-model validation : Compare results across ≥3 model systems (e.g., primary cells, immortalized lines, and transgenic animals).
- Statistical rigor : Apply mixed-effects models to account for batch variability, and report 95% confidence intervals for dose-dependent effects .
Q. What advanced analytical techniques resolve co-elution challenges in quantifying Delta-4,6-cholestadienol from complex biological matrices?
- Methodological Answer : Use orthogonal separation methods:
- Chromatography : Pair reverse-phase HPLC with a C18 column (5 µm, 250 mm) and a hydrophilic interaction liquid chromatography (HILIC) column to separate structurally similar sterols.
- Detection : High-resolution mass spectrometry (HRMS) with a Q-TOF analyzer (resolution ≥30,000) enables differentiation of isobaric compounds (e.g., Delta-4,6-cholestadienol vs. 7-dehydrocholesterol). Internal standards (e.g., deuterated Delta-4,6-cholestadienol) correct for ionization efficiency variations .
Data Presentation and Reproducibility
Q. How should Delta-4,6-cholestadienol-related data be presented to meet journal requirements for reproducibility?
- Methodological Answer : Follow ICMJE and DISCOS guidelines:
- Materials : Disclose manufacturer, purity, lot number, and storage conditions (e.g., “Sigma-Aldrich, ≥98%, Lot #XYZ, −80°C under N₂”).
- Statistical reporting : Include effect sizes, p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg), and raw data in supplementary files.
- Visualization : Use scatter plots with error bars for dose-response curves and heatmaps for pathway enrichment analysis. All figures must comply with SI unit standards .
Ethical and Methodological Compliance
Q. What ethical considerations apply when using Delta-4,6-cholestadienol in animal studies?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). For neonatal models (e.g., rabbit pups in IVH studies), ensure humane endpoints (e.g., ≤15% weight loss) and analgesia protocols. Declare all funding sources and potential conflicts of interest (e.g., commercial suppliers of standards) in compliance with ICMJE criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
